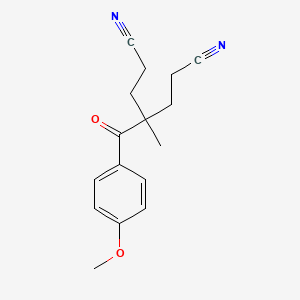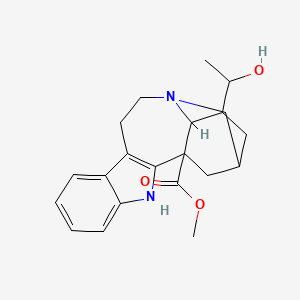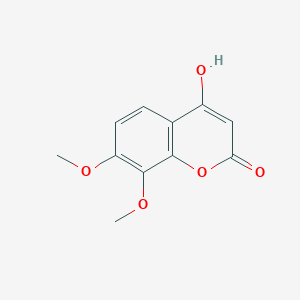
(4-Dodecylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Dodecylphenyl)methanol is an organic compound with the chemical formula C19H32O. It is a primary alcohol characterized by a hydroxyl group (-OH) attached to a phenyl ring substituted with a dodecyl chain at the para position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (4-Dodecylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of (4-Dodecylphenyl)acetone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic hydrogenation of (4-Dodecylphenyl)acetone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high-pressure hydrogen gas. The reaction is carried out in a suitable solvent, often ethanol or methanol, to facilitate the hydrogenation process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Dodecylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form (4-Dodecylphenyl)aldehyde or (4-Dodecylphenyl)carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (4-Dodecylphenyl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (4-Dodecylphenyl)chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (4-Dodecylphenyl)aldehyde, (4-Dodecylphenyl)carboxylic acid.
Reduction: (4-Dodecylphenyl)methane.
Substitution: (4-Dodecylphenyl)chloride.
Applications De Recherche Scientifique
(4-Dodecylphenyl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is utilized in the production of specialty chemicals, including lubricants and plasticizers.
Mécanisme D'action
The mechanism of action of (4-Dodecylphenyl)methanol involves its interaction with cellular membranes due to its amphiphilic structure. The dodecyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
(4-Hexylphenyl)methanol: Similar structure but with a shorter hexyl chain.
(4-Octylphenyl)methanol: Similar structure with an octyl chain.
(4-Decylphenyl)methanol: Similar structure with a decyl chain.
Comparison: (4-Dodecylphenyl)methanol is unique due to its longer dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it more effective in applications requiring strong membrane integration or surfactant properties compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
5519-35-7 |
|---|---|
Formule moléculaire |
C19H32O |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(4-dodecylphenyl)methanol |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-15-19(17-20)16-14-18/h13-16,20H,2-12,17H2,1H3 |
Clé InChI |
PYKXIEZIXDHIOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



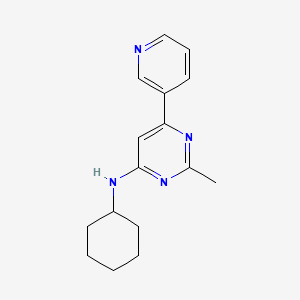

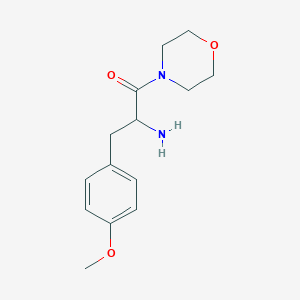

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
![N,N-diethyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride;hydrochloride](/img/structure/B14740815.png)
![(2S,5R,6R)-6-[(2-methoxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14740838.png)
